molecular formula C50H69Cl2N7O17S B1213954 Actinac CAS No. 76270-08-1

Actinac

Número de catálogo: B1213954
Número CAS: 76270-08-1
Peso molecular: 1143.1 g/mol
Clave InChI: HTFOOLPJTKYWPG-BYFGGZDYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Actinac, also known as this compound, is a useful research compound. Its molecular formula is C50H69Cl2N7O17S and its molecular weight is 1143.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Therapeutic Formulations

Actinac encompasses several formulations used in the treatment of AK:

  • 5-Fluorouracil (5-FU) : A topical chemotherapy agent that inhibits DNA synthesis in rapidly dividing cells. A novel formulation of 5-FU 4% has shown high efficacy in treating multiple AKs with a significant reduction in the Actinic Keratosis Area and Severity Index (AKASI) score .
  • Diclofenac Sodium : This nonsteroidal anti-inflammatory drug (NSAID) is combined with hyaluronic acid to enhance penetration and efficacy. A study reported a complete clearance rate of 41% at the end of treatment, increasing to 58% at follow-up .
  • Imiquimod : An immune response modifier that stimulates local immune activity against cancer cells. Its application has been associated with favorable outcomes in AK treatment .

Data Table: Efficacy of Various Treatments for Actinic Keratosis

TreatmentComplete Clearance RateFollow-Up PeriodStudy Type
5-Fluorouracil 4%85%12 monthsProspective Pilot Study
Diclofenac Sodium41% (58% at follow-up)30 daysMulticenter Study
ImiquimodVariableVariesSystematic Review

Case Studies

  • Topical Chemotherapy with 5-FU :
    • Objective : Evaluate efficacy in patients with multiple AKs.
    • Results : Significant reduction in AKASI scores was observed after treatment, demonstrating the formulation's effectiveness and safety profile .
  • Diclofenac Sodium Application :
    • Objective : Assess real-world efficacy.
    • Results : Patients showed a marked improvement in lesion clearance rates, supporting its use as a first-line treatment for AK .
  • Imiquimod Treatment :
    • Objective : Investigate immune response activation.
    • Results : Patients exhibited enhanced immune responses leading to lesion regression, highlighting its role in non-invasive cancer treatments .

Future Perspectives

The ongoing research into this compound formulations aims to refine treatment protocols and explore combination therapies that enhance efficacy while minimizing adverse effects. Future studies will focus on long-term outcomes and comparative effectiveness against standard therapies.

Propiedades

Número CAS

76270-08-1

Fórmula molecular

C50H69Cl2N7O17S

Peso molecular

1143.1 g/mol

Nombre IUPAC

2-butoxyethyl pyridine-3-carboxylate;2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;(2,5-dioxoimidazolidin-4-yl)urea;sulfane

InChI

InChI=1S/C23H32O6.C12H17NO3.C11H12Cl2N2O5.C4H6N4O3.H2S/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3;1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11;12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;5-3(10)6-1-2(9)8-4(11)7-1;/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3;4-6,10H,2-3,7-9H2,1H3;1-4,8-10,16-17H,5H2,(H,14,18);1H,(H3,5,6,10)(H2,7,8,9,11);1H2/t16-,17-,18-,20+,21-,22-,23-;;8-,9-;;/m0.1../s1

Clave InChI

HTFOOLPJTKYWPG-BYFGGZDYSA-N

SMILES

CCCCOCCOC(=O)C1=CN=CC=C1.CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1(C(=O)NC(=O)N1)NC(=O)N.S

SMILES isomérico

CCCCOCCOC(=O)C1=CN=CC=C1.CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1(C(=O)NC(=O)N1)NC(=O)N.S

SMILES canónico

CCCCOCCOC(=O)C1=CN=CC=C1.CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1(C(=O)NC(=O)N1)NC(=O)N.S

Sinónimos

actinac
allantoin - chloramphenicol - hydrocortisone - nicoboxil - sulfur
allantoin, chloramphenicol, hydrocortisone, nicoboxil, sulfur drug combination

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.